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molecular formula C8H14O2 B3065161 3-Ethoxy-2-isopropylacrolein CAS No. 30989-77-6

3-Ethoxy-2-isopropylacrolein

Cat. No. B3065161
M. Wt: 142.2 g/mol
InChI Key: JCEVZEFSLHTJQM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07319104B2

Procedure details

A mixture of 3-ethoxy-2-isopropylprop-2-enal (ref. Menicagli, R. et al. Tetrahedron 1987, 43, 171–177) (250 mg, 1.76 mmol) and urea (250 mg, 4.16 mmol) in ethanol (2.5 ml) was treated with concentrated HCl (0.5 ml) and heated to reflux for 1 hour. Upon cooling, the reaction mixture was neutralized with 1N NaOH (0.6 ml) and extracted with chloroform. The organic layer was dried over MgSO4 and concentrated to provide 5-isopropylpyrimidin-2(1H)-one as an off-white solid (0.20 g; 82% yield).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([CH:8]([CH3:10])[CH3:9])[CH:6]=O)C.[NH2:11][C:12]([NH2:14])=[O:13].Cl.[OH-].[Na+]>C(O)C>[CH:8]([C:5]1[CH:6]=[N:11][C:12](=[O:13])[NH:14][CH:4]=1)([CH3:9])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)OC=C(C=O)C(C)C
Name
Quantity
250 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=NC(NC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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